molecular formula C14H21ClN2 B1415108 N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine CAS No. 1039833-28-7

N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine

Cat. No. B1415108
M. Wt: 252.78 g/mol
InChI Key: YHOPOXQNLCYGBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the cyclohexyl ring, the introduction of the amino and chloro groups to the phenyl ring, and the attachment of the ethylamine group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The exact structure would depend on the positions of these groups on the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the functional groups. The amino group is a common site of reactivity in many chemical reactions. The chlorophenyl group could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar amino group and the nonpolar cyclohexyl group could impact its solubility .

Future Directions

The future research directions would depend on the interest in this compound. If it has potential therapeutic effects, it could be studied for drug development .

properties

IUPAC Name

3-chloro-2-N-cyclohexyl-2-N-ethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2/c1-2-17(11-7-4-3-5-8-11)14-12(15)9-6-10-13(14)16/h6,9-11H,2-5,7-8,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOPOXQNLCYGBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine
Reactant of Route 2
Reactant of Route 2
N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine
Reactant of Route 3
Reactant of Route 3
N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine
Reactant of Route 4
Reactant of Route 4
N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine
Reactant of Route 5
Reactant of Route 5
N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine
Reactant of Route 6
Reactant of Route 6
N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.